1S/C14H13FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,9,16H2,(H,17,18)
. This indicates that the molecule consists of a benzamide group substituted with a fluorine atom at the 4-position and an aminomethylphenyl group at the nitrogen of the amide.
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is an organic compound with the molecular formula and a molecular weight of 244.27 g/mol. This compound features an aminomethyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety. It has garnered attention in both chemical synthesis and biological research due to its potential therapeutic properties and applications as a building block in organic chemistry.
The compound is synthesized through various chemical reactions involving commercially available starting materials, primarily 4-fluorobenzoic acid and 4-(aminomethyl)aniline. These materials are readily accessible from chemical suppliers and are integral to the compound's synthesis.
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide belongs to the class of amides, specifically fluorobenzamides. It is characterized by the presence of both an aminomethyl group and a fluorine atom, which contribute to its unique chemical behavior and biological activity.
The synthesis of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(aminomethyl)aniline. This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to promote amide bond formation.
The molecular structure of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide can be represented as follows:
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide can undergo several types of chemical reactions:
The mechanism of action for N-[4-(aminomethyl)phenyl]-4-fluorobenzamide primarily involves its interaction with specific biological targets, particularly Janus kinase 2 (JAK2).
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide has several significant applications:
The strategic incorporation of fluorine atoms into benzamide derivatives represents a cornerstone in modern medicinal chemistry, driven by fluorine’s unique physicochemical properties. N-[4-(Aminomethyl)phenyl]-4-fluorobenzamide exemplifies this approach, where the 4-fluorobenzoyl moiety is conjugated to a 4-aminomethylaniline scaffold. The synthesis typically follows a two-step sequence:
Table 1: Key Reaction Parameters for Amide Bond Formation
Step | Reagents/Conditions | Purpose | Yield Range |
---|---|---|---|
Carboxylic acid activation | SOCl₂, reflux, 2–4 h | Forms electrophilic acyl chloride | 85–95% |
Nucleophilic substitution | Anhydrous DMF, 0°C → RT, 12 h | Forms C–N bond; base scavenges acid | 70–85% |
Purification | Column chromatography (SiO₂; EtOAc/hexane) | Isolates pure product | ≥95% purity |
The rational design leverages fluorine’s electronegativity to enhance:
Structural optimization of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide focuses on three key regions: the fluorophenyl ring, the aminomethyl linker, and the aniline phenyl group. Systematic modifications have revealed critical structure-activity relationships (SAR):
Table 2: Impact of Substituents on Pharmacological Properties
Modification Site | Example Substituent | Effect on Binding Affinity | Effect on log D |
---|---|---|---|
Fluorophenyl (para) | –F | Baseline (IC₅₀ = 63 μM) | +0.7 vs. –H |
Fluorophenyl (ortho) | –F | ↑30% (via conformational lock) | +1.2 vs. para-F |
Aniline phenyl (para) | –Cl | ↑25% (COX-2 inhibition) | +0.9 vs. –H |
Aminomethyl linker | –CH₂OH | ↓15% | –1.0 vs. –CH₃ |
The position of fluorine on the benzamide ring critically dictates molecular conformation and target engagement. Crystallographic and competitive binding studies highlight distinct mechanisms:
Hirshfeld surface analyses of analogous compounds (e.g., 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide) confirm that ortho-F substitution fosters CH⋯F contacts (4.5% of surface area) which stabilize crystal packing and protein-ligand complexes [5]. However, ortho-fluorine may sterically hinder access to shallow binding pockets, explaining its context-dependent utility.
Though absent in the parent N-[4-(aminomethyl)phenyl]-4-fluorobenzamide, piperidine and piperazine modifications represent strategic advancements to optimize drug-like properties. When incorporated as solubilizing appendages (e.g., replacing the aminomethyl group with N-piperidinylmethyl), they confer:
Crystallographic studies of analogs like (4-fluorophenyl)(4-methylpiperidin-1-yl)methanone reveal that the piperidine chair conformation positions its equatorial methyl group to engage hydrophobic enzyme subpockets, enhancing target affinity by 60% [5]. Similarly, piperazine-linked derivatives exhibit superior pharmacokinetic profiles due to:
Table 3: Pharmacokinetic Impact of Piperidine/Piperazine Incorporation
Parameter | Piperidine Derivatives | Piperazine Derivatives | Non-Cyclic Analogs |
---|---|---|---|
Aqueous solubility (pH 7.4) | >500 μM | >1 mM (as HCl salt) | <100 μM |
Plasma protein binding | 45–60% | 35–50% | 70–85% |
Microsomal stability (t₁/₂) | >30 min | >45 min | <20 min |
Permeability (PAMPA) | High (CNS +) | Moderate (CNS ±) | Low (CNS –) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: